Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate
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Overview
Description
Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is characterized by its oxane ring structure, which is substituted with a tert-butyl group and a hydroxymethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate typically involves the reaction of oxane derivatives with tert-butyl chloroformate and formaldehyde under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
- Tert-butyl oxane-4-carboxylate
- Tert-butyl 4-hydroxyoxane-4-carboxylate
- Tert-butyl 4-(methoxymethyl)oxane-4-carboxylate
Comparison: Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which provide distinct reactivity and steric properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSHQNCLBIGSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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